(2-Bromophenyl)diphenylphosphine

Catalog No.
S663444
CAS No.
62336-24-7
M.F
C18H14BrP
M. Wt
341.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Bromophenyl)diphenylphosphine

CAS Number

62336-24-7

Product Name

(2-Bromophenyl)diphenylphosphine

IUPAC Name

(2-bromophenyl)-diphenylphosphane

Molecular Formula

C18H14BrP

Molecular Weight

341.2 g/mol

InChI

InChI=1S/C18H14BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H

InChI Key

XIONUQPOXCUMMB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br

The exact mass of the compound (2-Bromophenyl)diphenylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(2-Bromophenyl)diphenylphosphine is an ortho-halogenated triarylphosphine, a class of organophosphorus compounds valued in both catalysis and chemical synthesis. Its primary procurement value stems from its dual functionality: it can act as a monodentate phosphine ligand in transition metal catalysis or, more critically, serve as a versatile precursor for synthesizing more complex, rigid phosphine structures, such as dibenzophospholes, through intramolecular cyclization. The strategic placement of the bromo group at the ortho position is the key structural feature that enables unique synthetic transformations not possible with isomeric analogs or simpler triarylphosphines.

Substituting (2-Bromophenyl)diphenylphosphine with its meta- or para-isomers, such as (4-Bromophenyl)diphenylphosphine, or with the parent triphenylphosphine, is functionally invalid for its most critical applications. The ortho-position of the bromine atom is essential for intramolecular cyclization reactions that form dibenzophosphole structures, a pathway that is sterically impossible for other isomers. This specific reactivity makes it an indispensable starting material for a class of high-performance ligands and materials used in organic electronics. Furthermore, the steric and electronic environment created by the ortho-bromo group provides different coordination properties in catalytic applications compared to simpler ligands like triphenylphosphine, influencing reaction efficiency and selectivity.

Essential Precursor for High-Yield Dibenzophosphole Oxide Synthesis

(2-Bromophenyl)diphenylphosphine is a direct precursor to dibenzophosphole oxides via intramolecular cyclization, a reaction not accessible with isomers like (4-Bromophenyl)diphenylphosphine or the parent triphenylphosphine. Palladium-catalyzed intramolecular C–H/P–Ph bond cleavage and subsequent oxidation of the resulting dibenzophosphole with hydrogen peroxide can yield the corresponding oxide in up to 92%. This demonstrates the compound's critical role as a starting material for this important class of organophosphorus heterocycles.

Evidence DimensionYield of Dibenzophosphole Oxide via Intramolecular Cyclization
Target Compound DataEnables reaction pathway leading to up to 92% yield
Comparator Or Baseline(4-Bromophenyl)diphenylphosphine or Triphenylphosphine: Reaction pathway is structurally impossible (0% yield)
Quantified DifferenceEnables a high-yield synthetic route versus a complete failure for isomeric or unsubstituted analogs.
ConditionsPalladium(II) acetate catalysis in toluene, followed by oxidation with hydrogen peroxide.

For any project requiring dibenzophosphole-based ligands, catalysts, or materials for OLEDs, this specific ortho-bromo isomer is a non-negotiable starting material.

Enables Ni-Catalyzed [2+2+2] Cycloadditions Where Other Ligands Fail

In the synthesis of complex planar chiral molecules via intramolecular double [2+2+2] cycloadditions, ligand choice is critical. For a challenging hexayne substrate, a nickel(0) catalyst system with triphenylphosphine as the ligand successfully promoted the reaction to an 83% yield. In contrast, more sophisticated and commonly used chiral ligands like (S)-H8-BINAP and Quinap failed, leading to either no conversion or a complex mixture of products. While this study used triphenylphosphine, the structural and electronic similarity of (2-Bromophenyl)diphenylphosphine allows it to function in related catalytic systems where simple, bulky monophosphines are required and where more complex chelating ligands are unsuitable.

Evidence DimensionYield in Ni-Catalyzed Double [2+2+2] Cycloaddition
Target Compound DataFunctions as a simple monophosphine ligand, enabling 83% yield (data for Triphenylphosphine as a direct analog)
Comparator Or Baseline(S)-H8-BINAP ligand: No conversion observed. Quinap ligand: Complex mixture generated.
Quantified Difference83% yield vs. 0% or unworkable mixture.
ConditionsNi(cod)2 catalyst, specified ligand, CH2Cl2 solvent, 40 °C.

This evidence shows that for specific transformations, simple monophosphine ligands are not just a low-cost option but a process-enabling requirement, outperforming more complex and expensive alternatives.

Core Building Block for Dibenzophosphole-Based OLED Materials

This compound is the designated starting material for synthesizing dibenzophosphole oxides. These heterocycles are crucial components in thermally activated delayed fluorescence (TADF) emitters and host materials for high-efficiency organic light-emitting diodes (OLEDs), where the rigid, planar structure and electronic properties are paramount.

Precursor for Hemilabile and Bidentate Ligand Synthesis

The ortho-bromo functionality can be converted into other functional groups via lithiation or Grignard formation. This allows for the synthesis of custom bidentate or hemilabile P,X-type ligands (where X = N, O, S, etc.), which are not directly accessible from triphenylphosphine or other isomers.

Ligand for Catalytic Systems Requiring Simple, Bulky Monophosphines

In specific catalytic reactions, such as certain cycloadditions or cross-couplings, simple monodentate triarylphosphines provide the necessary steric and electronic properties that more complex or chelating ligands cannot. This compound serves as a tunable alternative to triphenylphosphine where subtle electronic modification from the ortho-bromo group is desired.

XLogP3

5.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

62336-24-7

Wikipedia

(2-Bromophenyl)diphenylphosphine

Dates

Last modified: 08-15-2023

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